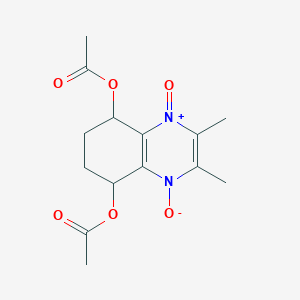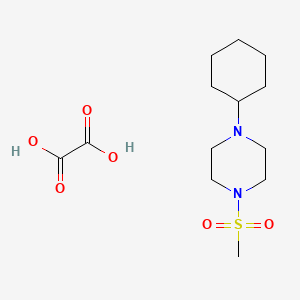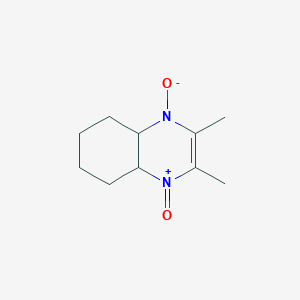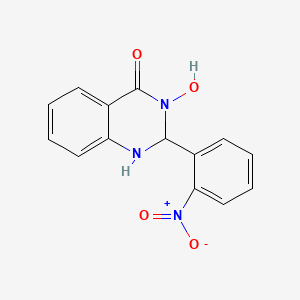
2,3-dimethyl-1,4-dioxido-5,6,7,8-tetrahydroquinoxaline-5,8-diyl diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-dimethyl-1,4-dioxido-5,6,7,8-tetrahydroquinoxaline-5,8-diyl diacetate, also known as TQD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TQD is a heterocyclic compound that belongs to the quinoxaline family. It has a unique molecular structure that makes it an attractive candidate for scientific research. In
Applications De Recherche Scientifique
2,3-dimethyl-1,4-dioxido-5,6,7,8-tetrahydroquinoxaline-5,8-diyl diacetate has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic electronics. In medicinal chemistry, 2,3-dimethyl-1,4-dioxido-5,6,7,8-tetrahydroquinoxaline-5,8-diyl diacetate has shown promising results as an anti-cancer agent. It has been reported to inhibit the growth of cancer cells by inducing apoptosis. 2,3-dimethyl-1,4-dioxido-5,6,7,8-tetrahydroquinoxaline-5,8-diyl diacetate has also been studied for its potential as an anti-inflammatory and anti-oxidant agent.
In material science, 2,3-dimethyl-1,4-dioxido-5,6,7,8-tetrahydroquinoxaline-5,8-diyl diacetate has been explored for its potential applications in organic electronics. It has been reported to exhibit good charge transport properties and can be used as a hole-transport material in organic light-emitting diodes (OLEDs).
Mécanisme D'action
The mechanism of action of 2,3-dimethyl-1,4-dioxido-5,6,7,8-tetrahydroquinoxaline-5,8-diyl diacetate is not fully understood. However, it has been suggested that 2,3-dimethyl-1,4-dioxido-5,6,7,8-tetrahydroquinoxaline-5,8-diyl diacetate induces apoptosis in cancer cells by activating the caspase-3 pathway. 2,3-dimethyl-1,4-dioxido-5,6,7,8-tetrahydroquinoxaline-5,8-diyl diacetate has also been reported to inhibit the expression of pro-inflammatory cytokines and reduce the production of reactive oxygen species (ROS).
Biochemical and Physiological Effects:
2,3-dimethyl-1,4-dioxido-5,6,7,8-tetrahydroquinoxaline-5,8-diyl diacetate has been reported to have various biochemical and physiological effects. In vitro studies have shown that 2,3-dimethyl-1,4-dioxido-5,6,7,8-tetrahydroquinoxaline-5,8-diyl diacetate inhibits the growth of cancer cells, induces apoptosis, and reduces the production of ROS. 2,3-dimethyl-1,4-dioxido-5,6,7,8-tetrahydroquinoxaline-5,8-diyl diacetate has also been reported to exhibit anti-inflammatory and anti-oxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
2,3-dimethyl-1,4-dioxido-5,6,7,8-tetrahydroquinoxaline-5,8-diyl diacetate has several advantages for lab experiments. It has a unique molecular structure that makes it an attractive candidate for scientific research. 2,3-dimethyl-1,4-dioxido-5,6,7,8-tetrahydroquinoxaline-5,8-diyl diacetate is relatively easy to synthesize, and its chemical properties can be easily modified by introducing different functional groups. However, 2,3-dimethyl-1,4-dioxido-5,6,7,8-tetrahydroquinoxaline-5,8-diyl diacetate has some limitations for lab experiments. It is not readily available commercially, and its synthesis requires specialized equipment and expertise.
Orientations Futures
There are several future directions for 2,3-dimethyl-1,4-dioxido-5,6,7,8-tetrahydroquinoxaline-5,8-diyl diacetate research. In medicinal chemistry, 2,3-dimethyl-1,4-dioxido-5,6,7,8-tetrahydroquinoxaline-5,8-diyl diacetate can be further explored as an anti-cancer agent. The mechanism of action of 2,3-dimethyl-1,4-dioxido-5,6,7,8-tetrahydroquinoxaline-5,8-diyl diacetate can be further elucidated, and its efficacy and toxicity can be studied in vivo. In material science, 2,3-dimethyl-1,4-dioxido-5,6,7,8-tetrahydroquinoxaline-5,8-diyl diacetate can be explored for its potential applications in organic electronics. The charge transport properties of 2,3-dimethyl-1,4-dioxido-5,6,7,8-tetrahydroquinoxaline-5,8-diyl diacetate can be further studied, and its performance in OLEDs can be optimized.
Conclusion:
In conclusion, 2,3-dimethyl-1,4-dioxido-5,6,7,8-tetrahydroquinoxaline-5,8-diyl diacetate is a unique chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. 2,3-dimethyl-1,4-dioxido-5,6,7,8-tetrahydroquinoxaline-5,8-diyl diacetate has been studied for its potential as an anti-cancer agent, anti-inflammatory agent, and anti-oxidant agent. 2,3-dimethyl-1,4-dioxido-5,6,7,8-tetrahydroquinoxaline-5,8-diyl diacetate has also been explored for its potential applications in organic electronics. Further research is needed to fully understand the mechanism of action of 2,3-dimethyl-1,4-dioxido-5,6,7,8-tetrahydroquinoxaline-5,8-diyl diacetate and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 2,3-dimethyl-1,4-dioxido-5,6,7,8-tetrahydroquinoxaline-5,8-diyl diacetate involves the condensation of 2,3-dimethylquinoxaline-5,8-dione with acetic anhydride in the presence of a catalyst. The reaction occurs at an elevated temperature and results in the formation of 2,3-dimethyl-1,4-dioxido-5,6,7,8-tetrahydroquinoxaline-5,8-diyl diacetate. The yield of 2,3-dimethyl-1,4-dioxido-5,6,7,8-tetrahydroquinoxaline-5,8-diyl diacetate synthesis can be improved by optimizing the reaction conditions such as temperature, catalyst concentration, and reaction time.
Propriétés
IUPAC Name |
(8-acetyloxy-2,3-dimethyl-4-oxido-1-oxo-5,6,7,8-tetrahydroquinoxalin-1-ium-5-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6/c1-7-8(2)16(20)14-12(22-10(4)18)6-5-11(21-9(3)17)13(14)15(7)19/h11-12H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEEXHRMUJIKBIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](=O)C2=C(N1[O-])C(CCC2OC(=O)C)OC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Acetyloxy)-2,3-dimethyl-1,4-dioxido-5,6,7,8-tetrahydroquinoxalin-5-yl acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-chlorophenyl)[2,6-dinitro-4-(trifluoromethyl)phenyl]amine](/img/structure/B5159189.png)
![1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-methylpiperidine](/img/structure/B5159193.png)
![N-{[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-(4-morpholinyl)ethanamine](/img/structure/B5159201.png)

![N-(3,4-dichlorophenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5159211.png)
![2-(3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}benzoyl)-1,2-oxazinane](/img/structure/B5159216.png)
![2-({2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)](/img/structure/B5159219.png)
![1-[4-(difluoromethoxy)phenyl]-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)methanamine](/img/structure/B5159226.png)
![N-[2-(4-methoxyphenyl)-1-methylethyl]-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine](/img/structure/B5159242.png)
![2-mercapto-6,6-dimethyl-3-(2-phenylethyl)-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5159252.png)


